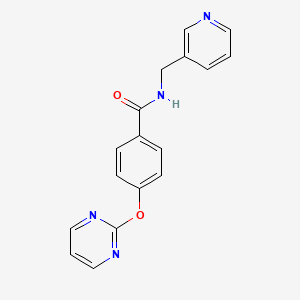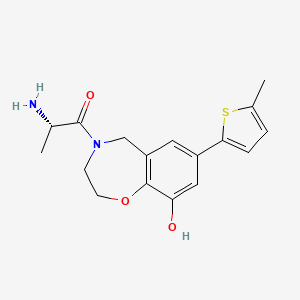![molecular formula C21H20BrNO3 B5322526 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5322526.png)
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline, also known as BMQ, is a synthetic compound that belongs to the class of quinoline derivatives. BMQ has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline has been studied for its potential applications in various scientific research fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer research, this compound has shown promising results as a potent inhibitor of cancer cell growth and proliferation. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact molecular targets of this compound are still under investigation, but its potential as a therapeutic agent has generated significant interest in the scientific community.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and signaling pathways. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research purposes. Additionally, its potential as a therapeutic agent for cancer and neurodegenerative diseases makes it a valuable tool for drug discovery and development. However, this compound also has some limitations for use in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, its potential toxicity and side effects in humans are still unknown, which may limit its clinical applications.
Future Directions
There are several future directions for research on 2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline. One direction is to investigate its mechanism of action in more detail, including identifying its molecular targets and signaling pathways. Another direction is to study its potential as a therapeutic agent for other diseases, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to determine its toxicity and side effects in humans, which will be important for its clinical development. Overall, this compound has significant potential for scientific research and drug discovery, and further studies are needed to fully understand its properties and applications.
Synthesis Methods
2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline can be synthesized through a multi-step process starting from 2-bromo-5-ethoxy-4-methoxybenzaldehyde and 8-methoxy-2-methylquinoline. The reaction involves the use of various reagents and solvents, including sodium hydride, palladium acetate, and dimethylformamide. The final product is obtained through purification using column chromatography. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized to improve the yield and purity of the compound.
properties
IUPAC Name |
2-[(E)-2-(2-bromo-5-ethoxy-4-methoxyphenyl)ethenyl]-8-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3/c1-4-26-20-12-15(17(22)13-19(20)25-3)9-11-16-10-8-14-6-5-7-18(24-2)21(14)23-16/h5-13H,4H2,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQMPDJPXHPPBG-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC2=NC3=C(C=CC=C3OC)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3OC)C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5322460.png)

![ethyl 4-{[(3-isoxazolylamino)carbonyl]amino}benzoate](/img/structure/B5322471.png)
![N-cyclopropyl-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5322475.png)

![2-(4-fluorophenyl)-4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5322485.png)

![2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B5322502.png)
![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-phenylene diacetate](/img/structure/B5322505.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5322511.png)
![1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5322521.png)
![2-isobutyl-6-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322528.png)
![3-(methylthio)-6-phenyl-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322534.png)
![1-benzyl-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5322542.png)